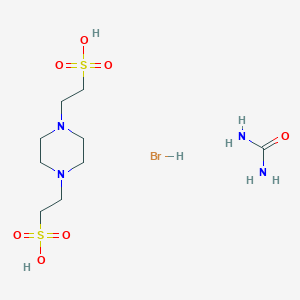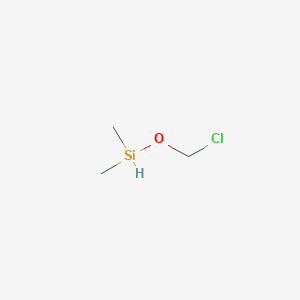
Chloromethoxy(dimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethoxy(dimethyl)silane is an organosilicon compound with the chemical formula C3H9ClOSi. It is a silane derivative where a silicon atom is bonded to two methyl groups, one chloromethyl group, and one methoxy group. This compound is used in various chemical processes and industrial applications due to its reactivity and ability to form stable bonds with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethoxy(dimethyl)silane can be synthesized through several methods. One common method involves the reaction of chloromethyl(dimethyl)silane with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction can be represented as follows:
ClCH2Si(CH3)2H+CH3OH→ClCH2Si(CH3)2OCH3+H2
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of chloromethyl(dimethyl)silane as a starting material, which is then reacted with methanol under controlled conditions. The reaction mixture is typically purified through distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethoxy(dimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl groups or amines.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes to form siloxane bonds, which are important in the formation of silicone polymers.
Common Reagents and Conditions
Nucleophiles: Hydroxyl groups, amines, and other nucleophiles can react with the chlorine atom.
Catalysts: Acid or base catalysts can be used to facilitate hydrolysis and condensation reactions.
Solvents: Reactions are often carried out in organic solvents such as hexane or toluene to control the reaction environment.
Major Products Formed
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chloromethoxy(dimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its biocompatibility.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of chloromethoxy(dimethyl)silane involves its ability to form stable bonds with other molecules through its reactive functional groups. The chlorine atom can be replaced by nucleophiles, leading to the formation of new chemical bonds. The methoxy group can participate in condensation reactions, forming siloxane bonds that contribute to the stability and functionality of silicone-based materials.
Comparación Con Compuestos Similares
Similar Compounds
Chlorodimethylsilane: Similar structure but lacks the methoxy group.
Dimethoxymethylsilane: Contains two methoxy groups instead of one chloromethyl group.
Trimethylsilane: Contains three methyl groups and no chlorine or methoxy groups.
Uniqueness
Chloromethoxy(dimethyl)silane is unique due to its combination of a chloromethyl group and a methoxy group, which provides a balance of reactivity and stability. This makes it particularly useful in applications where both nucleophilic substitution and condensation reactions are desired.
Propiedades
Fórmula molecular |
C3H9ClOSi |
|---|---|
Peso molecular |
124.64 g/mol |
Nombre IUPAC |
chloromethoxy(dimethyl)silane |
InChI |
InChI=1S/C3H9ClOSi/c1-6(2)5-3-4/h6H,3H2,1-2H3 |
Clave InChI |
VSMRCJFUSUQJEQ-UHFFFAOYSA-N |
SMILES canónico |
C[SiH](C)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
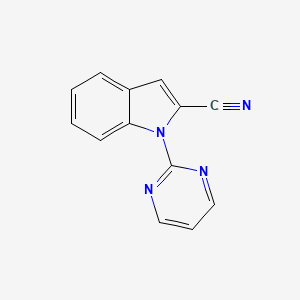
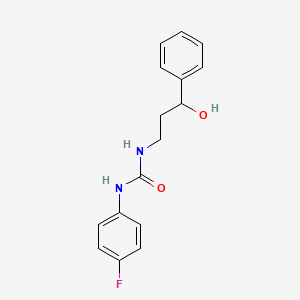
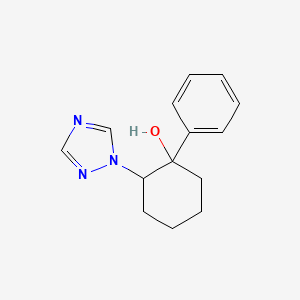
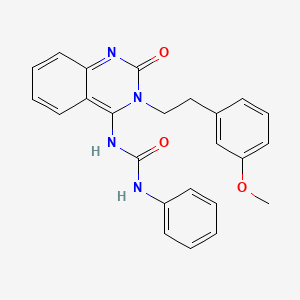
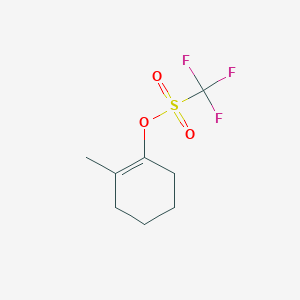
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B14125709.png)
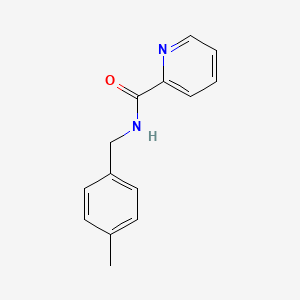
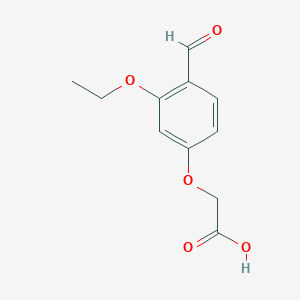
![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
